4-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene
Overview
Description
4-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene is a chemical compound with the molecular formula C12H11BrF2N2 . It is a derivative of benzonitrile, which is a type of aromatic organic compound .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene involves a bromine atom (Br), two fluorine atoms (F), a nitro group (NO2), and a piperidinyl group attached to a benzene ring . The exact structure can be determined using techniques like X-ray crystallography or NMR spectroscopy, which are not available in this context.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene include a predicted boiling point of 391.1±42.0 °C and a predicted density of 1.55±0.1 g/cm3 . The compound also has a predicted pKa of -1.27±0.40 .Scientific Research Applications
Synthesis and Reactivity
- Intermediate in Medicinal Synthesis : 1-(2-Bromoethoxy)-4-nitrobenzene, serving as an intermediate for dofetilide, a medication for treating arrhythmia, indicates the role of similar bromo-nitrobenzene derivatives in pharmaceutical synthesis (Zhai, 2006).
- Reactivity in Ionic Liquids : The reactivity of 1-bromo-4-nitrobenzene radical anions in ionic liquids suggests unique behaviors and potential for application in novel chemical environments (Ernst et al., 2013).
Materials and Sensor Applications
- Polymer Solar Cells Enhancement : 1-Bromo-4-Nitrobenzene showed significant enhancement in the performance of polymer solar cells, pointing towards its utility in improving energy conversion efficiencies in solar technologies (Fu et al., 2015).
- Fluorescent Sensing and Capture : Certain metal-organic frameworks (MOFs) demonstrated bifunctional luminescent sensor capabilities towards nitrobenzene and Cu2+ ions, suggesting that related nitrobenzene compounds might be applicable in sensing and capture technologies (Yang et al., 2017).
Catalysis and Chemical Reactions
- Cross-Coupling Reactions : Aryl bromides, including 4-bromotoluene, have been involved in Suzuki–Miyaura cross-coupling reactions, highlighting the potential of bromo-nitrobenzene compounds in facilitating critical chemical synthesis pathways (Zell et al., 2012).
Electrochemical Applications
- Electrochemical Reduction : The electrochemical reduction of 1-bromo-4-nitrobenzene in ionic liquids to form arylzinc compounds showcases the potential for such compounds in electrochemical applications and synthesis methodologies (Ernst et al., 2014).
properties
IUPAC Name |
1-(5-bromo-2-nitrophenyl)-4,4-difluoropiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF2N2O2/c12-8-1-2-9(16(17)18)10(7-8)15-5-3-11(13,14)4-6-15/h1-2,7H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXEQXXGABKFYPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2=C(C=CC(=C2)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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